![molecular formula C19H23N3O5 B2490776 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate CAS No. 1421459-25-7](/img/structure/B2490776.png)

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of bioactive heterocycles known for their potential in various pharmacological applications. The design and synthesis of such compounds are driven by the need to explore new therapeutic agents, with a particular focus on their molecular architecture and the interactions that govern their biological activities.

Synthesis Analysis

The synthesis process involves multiple steps, starting from basic heterocyclic compounds to the target molecule. It requires precise control over reaction conditions to ensure the formation of the desired product with high purity. Techniques such as IR, 1H NMR, and LC-MS spectra are employed for intermediate verification, while X-ray diffraction studies confirm the final structure.

Molecular Structure Analysis

The molecular structure of these compounds reveals a complex arrangement of rings and functional groups. The structure is stabilized by various intra- and intermolecular hydrogen bonds, contributing to its stability and reactivity. The crystallographic analysis shows that the compound crystallizes in specific crystal systems, with detailed geometry around its atoms indicating the presence of chair and planar conformations within its cyclic structures.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, highlighting its reactivity and interaction with different chemical agents. These reactions are crucial for understanding its functional applications and for further modifications to enhance its biological activity. The compound exhibits specific optical and thermal properties, which are analyzed through etching studies, theoretical calculations, and thermogravimetric analysis.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined to understand the compound's behavior under different conditions. These properties are essential for designing formulations and for predicting its stability in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and stability under various chemical conditions, are studied extensively. The compound's interaction with metal ions, its potential for forming complexes, and its behavior in the presence of different solvents are of particular interest.

For detailed information on these aspects, refer to the following sources:

- Synthesis and structural exploration: (Prasad et al., 2018)

- Thermal and optical properties: (Karthik et al., 2021)

- Antioxidant and antimicrobial activities: (Bassyouni et al., 2012)

- Tubulin polymerization inhibitors: (Mullagiri et al., 2018)

- Crystal structure and complex formation: (Sokol et al., 2011)

Applications De Recherche Scientifique

Antiproliferative Activity

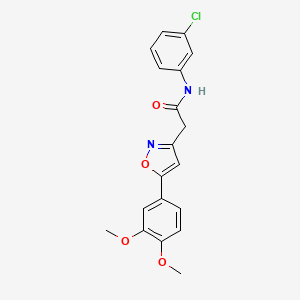

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate has been studied for its potential antiproliferative activity. Similar compounds, like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have demonstrated notable antiproliferative effects. These compounds are characterized using techniques such as IR, 1H NMR, and X-ray diffraction studies, indicating their potential in cancer research (Prasad et al., 2018).

Tubulin Polymerization Inhibitors

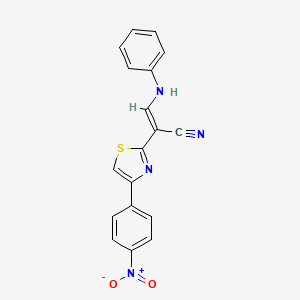

Another research application lies in the domain of tubulin polymerization inhibitors, particularly in targeting human cancer cell lines. Compounds with a similar structure, such as (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates, have shown significant cytotoxicity against various cancer cell lines, making them of interest for cancer treatment research (Mullagiri et al., 2018).

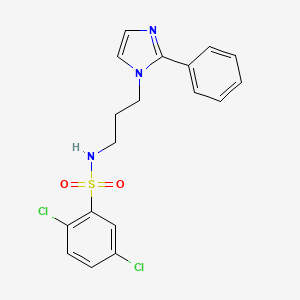

Antimicrobial Activities

Research also extends to the antimicrobial activities of related compounds. For example, new derivatives such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their antimicrobial properties. This includes activity against pathogens like Staphylococcus aureus and Candida albicans, signifying their potential in antimicrobial therapy (Bassyouni et al., 2012).

Antitubercular Activities

Similarly, research has been conducted on the antitubercular activities of compounds like [4-(aryloxy)phenyl]cyclopropyl methanones. These have shown promising results against Mycobacterium tuberculosis, one of the leading causes of death from infectious disease globally. Specific derivatives have exhibited potent activity against various drug-resistant strains of tuberculosis (Bisht et al., 2010).

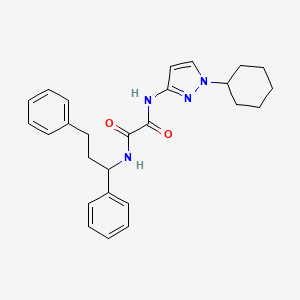

Neuroprotective Effects

Another application is in neuroprotection, particularly in diseases like Alzheimer's and Parkinson's. Analogues of the compound, such as those in the JNK3 inhibitor category, have shown potential in protecting against neurotoxicity induced by amyloid-beta in neuron cells, which is a hallmark of Alzheimer's disease (Jun et al., 2021).

Corrosion Inhibition

Beyond biomedical applications, derivatives of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate have been explored as corrosion inhibitors. Studies on compounds like 1,3,4-oxadiazole derivatives show potential in protecting metals like steel against corrosion, which has implications in industrial and engineering fields (Ammal et al., 2018).

Propriétés

IUPAC Name |

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-cyclopropylmethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O.C2H2O4/c21-17(14-5-6-14)19-9-7-13(8-10-19)11-20-12-18-15-3-1-2-4-16(15)20;3-1(4)2(5)6/h1-4,12-14H,5-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLGRMMNZONFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)